molecular formula C22H21N5O3S2 B2718067 3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-12-1

3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2718067
CAS No.: 847401-12-1
M. Wt: 467.56
InChI Key: FCEGKZSQUMFKRO-UHFFFAOYSA-N
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Description

3-((5-((2-Morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic hybrid compound featuring a 1,2,4-triazole core linked to a benzo[d]thiazol-2(3H)-one moiety via a methylene bridge. The 1,2,4-triazole ring is substituted with a phenyl group at position 4 and a thioether side chain at position 5, terminating in a morpholino-2-oxoethyl group. The benzo[d]thiazol-2(3H)-one fragment is known for its role in enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c28-20(25-10-12-30-13-11-25)15-31-21-24-23-19(27(21)16-6-2-1-3-7-16)14-26-17-8-4-5-9-18(17)32-22(26)29/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEGKZSQUMFKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure incorporates multiple functional groups that may contribute to its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C24_{24}H25_{25}N5_5O2_2S2_2
  • Molecular Weight : 479.6 g/mol
  • CAS Number : 847401-13-2

The presence of a triazole moiety is significant as triazoles are known for their diverse biological activities, including antifungal and anticancer properties. The benzo[d]thiazole ring further enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have suggested that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of thiazoles and triazoles have shown cytotoxic effects against various cancer cell lines. The compound's structure likely influences its interaction with biological targets, leading to its potential efficacy.

  • Mechanism of Action :
    • The triazole ring may interact with DNA or proteins involved in cell proliferation, leading to apoptosis in cancer cells.
    • Studies indicate that modifications in the phenyl and thiazole rings can enhance cytotoxicity by altering binding affinity to target proteins.
  • Case Studies :
    • A related compound demonstrated an IC50_{50} of 1.61 µg/mL against Jurkat T cells, indicating strong activity against hematological malignancies .
    • Another study reported that thiazole derivatives showed significant activity against breast cancer cell lines with IC50_{50} values ranging from 27.3 µM to 43.4 µM .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

  • Antibacterial and Antifungal Effects :
    • Thiazole and triazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics such as chloramphenicol .
    • The presence of sulfur in the thiazole ring may contribute to enhanced antimicrobial activity.
  • Research Findings :
    • A study indicated that certain thiazole derivatives displayed strong selectivity against pathogenic bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Triazole RingEssential for anticancer activity; interacts with DNA/proteins
Morpholino GroupEnhances solubility and bioavailability
Thiazole SubstituentsModifications can increase potency against specific cancer types
Phenyl GroupElectron-donating groups increase cytotoxicity

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives of triazole have been shown to inhibit the growth of resistant strains of pathogens .
  • Anticancer Properties : The presence of the triazole ring is associated with anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation . Notably, some derivatives have been identified as potential inhibitors of key kinases involved in cancer proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • A study focusing on triazole derivatives demonstrated their effectiveness against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) . The research highlighted that certain modifications to the triazole structure could enhance cytotoxicity.
  • Another case involved the synthesis of novel triazole-thiol derivatives that showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings underscore the importance of structural modifications in enhancing bioactivity.

Comparison with Similar Compounds

5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene derivatives

Compounds such as 5-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one () share the morpholino moiety but differ in their core structure (thiazolidin-4-one vs. 1,2,4-triazole). The sulfonyl group in this analogue may enhance solubility but reduce membrane permeability compared to the thioether linkage in the target compound .

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-ones

These derivatives () incorporate a quinazolin-4-one core instead of benzo[d]thiazol-2(3H)-one.

2-(2-Oxo-2-phenylethyl)-4-arylideneamino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-ones

These triazolone derivatives () feature a phenylethyl group and thiophene substituents. While their synthetic yields (66–81%) are comparable to those of the target compound, their melting points (116–131°C) suggest lower crystallinity, which may affect formulation stability .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Reported Activity
Target Compound 1,2,4-Triazole + BZT Morpholino-2-oxoethyl, phenyl N/A N/A Hypothesized antimicrobial
5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene () Thiazolidin-4-one Morpholinosulfonyl, phenyl Not reported Not reported Anticancer (in silico)
Quinazolin-4-one derivatives () Quinazolin-4-one Thiophene, substituted thiazole 60–75 150–180 Anti-tubercular (MIC: 1.6–6.25 µg/mL)
2-Phenylethyl triazolones () 1,2,4-Triazol-3-one Phenylethyl, thiophene 66–82 116–131 Not reported

Notes:

  • The target compound’s morpholino-2-oxoethyl group may enhance kinase inhibition via H-bonding, a feature absent in sulfonyl-containing analogues .
  • Quinazolin-4-one derivatives exhibit superior anti-tubercular activity, suggesting that the benzo[d]thiazol-2(3H)-one core in the target compound could be optimized for similar efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound’s synthesis likely involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with sodium in ethanol .
  • Step 2 : Introduction of the morpholino-2-oxoethyl thioether group using bromoacetophenone derivatives in anhydrous ethanol, followed by 5-hour reflux .
  • Step 3 : Purification via recrystallization from ethanol/water (1:2) mixtures, which typically yields 60–80% . Optimization Tips : Adjust molar ratios of sodium or bromoacetophenone, extend reflux times, or use alternative solvents (e.g., DMF for polar intermediates).

Q. How should researchers characterize this compound using spectroscopic methods?

Key characterization steps include:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ (morpholino-oxoethyl) and thioether (C-S) bands at ~650 cm⁻¹ .
  • NMR Analysis :
  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole), methylene protons adjacent to sulfur (δ 3.5–4.0 ppm), and morpholino protons (δ 3.2–3.7 ppm) .
  • ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the triazole ring (δ 150–160 ppm) .
    • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from:

  • Tautomerism : The triazole-thione/thiol equilibrium can shift in solution, altering NMR signals. Use deuterated DMSO or CDCl₃ to stabilize the preferred tautomer .
  • Steric Effects : Bulky substituents (e.g., phenyl groups) may cause anisotropic shifts. Compare with analogs in (e.g., compound 3b vs. 4a) .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Q. What strategies are effective in evaluating structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or pyridinyl) to assess electronic effects on bioactivity .
  • Functional Group Replacement : Replace the morpholino moiety with piperazine or thiomorpholine to study steric/electronic impacts .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes, leveraging structural data from .

Q. What methodologies are recommended for assessing pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
  • Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to determine unbound fraction .

Key Considerations for Experimental Design

  • Toxicity Screening : Use zebrafish embryos or murine models to evaluate acute toxicity, referencing protocols in .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to assess shelf life .

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